(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine
Description
(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine (CAS: 18714-16-4) is a chiral morpholine derivative with the molecular formula C₁₁H₁₅N₃O₃ and a molecular weight of 237.26 g/mol . Its structure features a morpholine ring substituted with two methyl groups at the 2R and 6S positions and a 3-nitropyridin-2-yl group at the 4-position. The nitro group on the pyridine ring contributes to its electron-deficient aromatic system, making it a candidate for nucleophilic aromatic substitution (SNAr) reactions in synthetic chemistry .
This compound is primarily used in research settings, particularly in the optimization of multistep synthetic routes for pharmaceuticals and agrochemicals. Its stereochemistry and nitro-functionalized pyridine moiety are critical for modulating reactivity and selectivity in chemical transformations .
Properties
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-(3-nitropyridin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-10(14(15)16)4-3-5-12-11/h3-5,8-9H,6-7H2,1-2H3/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSGRMTXKGSLNZ-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Nitropyridine Moiety: The nitropyridine moiety is introduced through a nucleophilic substitution reaction, where the morpholine derivative reacts with a nitropyridine compound under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety may play a crucial role in binding to the active site of the target, while the morpholine ring provides structural stability and enhances binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Pharmacological and Functional Comparisons
- Amorolfine and Fenpropimorph : Both are agrochemicals targeting fungal ergosterol biosynthesis but differ in substituents. Amorolfine’s tert-butylphenyl group enhances lipophilicity for topical antifungal use, whereas Fenpropimorph’s 4-tert-butylphenylpropyl chain optimizes systemic crop protection .
- MLi-2 : Unlike the nitro-pyridine moiety in the target compound, MLi-2’s indazole-pyrimidine group enables selective LRRK2 kinase inhibition (>295-fold selectivity over other kinases), demonstrating the impact of aromatic heterocycles on target specificity .
- (2S,6R)-6-Nitro-3-pyridyl isomer : The positional isomer exhibits distinct electronic properties, altering reactivity in SNAr reactions. For example, the 6-nitro isomer showed higher yields (~65%) in flow-optimized syntheses compared to 3-nitro derivatives .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Amorolfine | Fenpropimorph | MLi-2 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 237.26 | 317.52 | 303.49 | 432.52 |
| LogP (Predicted) | 1.8–2.2 | 5.1 | 4.8 | 3.5 |
| Aqueous Solubility | Low (<1 mg/mL) | Very low | Low | Moderate (DMSO-soluble) |
| Key Functional Group | 3-Nitropyridine | tert-Butylphenylpropyl | tert-Butylphenylpropyl | Indazole-pyrimidine |
- The target compound’s 3-nitropyridine group reduces basicity (pKa ~2.2) compared to non-nitrated morpholines (pKa ~7–8), affecting protonation states under physiological conditions .
Biological Activity
(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This morpholine derivative has attracted attention for its potential applications in treating various diseases, including cancer and microbial infections.
- Molecular Formula : C16H25NO
- Molecular Weight : 247.3758 g/mol
- Defined Stereocenters : 2
- Charge : Neutral
The compound's structure includes a nitro group attached to a pyridine ring, which is known to influence its biological properties significantly.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing nitro groups have shown promising results in inhibiting the proliferation of cancer cells. In a study focusing on various nitro-substituted compounds, it was found that those similar to this compound displayed high cytotoxicity against lung cancer cell lines (A549 and NCI-H358) in 2D assays compared to 3D assays .
Table 1: Antitumor Activity of Nitro-Substituted Compounds
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 5.23 ± 0.15 | 2D |
| Compound 5 | NCI-H358 | 6.48 ± 0.11 | 2D |
| Compound 6 | HCC827 | 6.26 ± 0.33 | 2D |
| Compound 6 | HCC827 | 20.46 ± 8.63 | 3D |
Antimicrobial Activity
In addition to its antitumor potential, this compound may also exhibit antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the nitro group has been associated with enhanced antimicrobial activity due to its ability to disrupt bacterial cell membranes and inhibit vital cellular processes .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Compounds with similar structures have shown the ability to intercalate into DNA, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress within cells, contributing to their cytotoxic effects.
- Cell Cycle Arrest : Evidence indicates that certain derivatives can induce cell cycle arrest in the G0/G1 phase, preventing further proliferation of cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of various nitro-substituted morpholines against multiple cancer cell lines. The results indicated that compounds with a similar backbone to this compound exhibited varying degrees of cytotoxicity and selectivity towards cancerous versus healthy cells.
Summary of Findings
- High Cytotoxicity : Many derivatives demonstrated significant cytotoxicity in vitro.
- Selectivity : Some compounds showed preferential toxicity towards cancer cells over normal cells.
- Potential for Development : The promising results highlight the potential for further development into therapeutic agents.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine while ensuring stereochemical fidelity?
- Methodological Answer : The synthesis of nitro-substituted morpholine derivatives often involves nucleophilic substitution or coupling reactions. For example, in analogous compounds like (2S,6R)-2,6-dimethyl-4-(6-nitro-3-pyridyl)morpholine, nitro groups are introduced via palladium-catalyzed cross-coupling or stepwise functionalization of pyridine precursors . Key steps include:
- Use of chiral auxiliaries or enantioselective catalysts to preserve stereochemistry.
- Purification via column chromatography or recrystallization to isolate the desired diastereomer.
- Validation by (e.g., δ 1.20 ppm for methyl groups) and LCMS (e.g., m/z 208 [M+H]) to confirm structural integrity .
Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- Chiral HPLC or SFC : To resolve enantiomers and confirm the (2R,6S) configuration.
- X-ray crystallography : For unambiguous stereochemical assignment. Software like SHELXL can refine crystal structures, leveraging high-resolution data to resolve chiral centers .
- NMR spectroscopy : Key signals include the nitro-pyridine protons (δ 7.72 ppm for aromatic protons) and morpholine methyl groups (δ 1.20–3.84 ppm for axial/equatorial protons) .
- LCMS : To verify molecular weight (e.g., m/z 265.3 [M+H]) and detect impurities .
Q. How does the nitro group on the pyridine ring influence the compound’s reactivity in downstream modifications?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilic substitution reactions at the pyridine ring’s meta-position. For example:
- Reduction of the nitro group to an amine (e.g., using H/Pd-C) enables further functionalization, such as amide coupling .
- Stability studies under acidic/basic conditions are critical, as nitro groups can hydrolyze or decompose, requiring inert atmospheres or low-temperature storage .
Advanced Research Questions
Q. What pharmacological mechanisms could be hypothesized for this compound based on structurally related morpholine derivatives?
- Methodological Answer : Morpholine derivatives like MLi-2 (a LRRK2 kinase inhibitor) and Amorolfine (an antifungal) suggest potential mechanisms:
- Kinase inhibition : The nitro-pyridine moiety may interact with ATP-binding pockets in kinases, analogous to MLi-2’s >295-fold selectivity against 300+ kinases. Assays like TR-FRET can quantify inhibition .
- Antifungal activity : If the compound inhibits ergosterol biosynthesis (like Amorolfine), test Δ14 reductase activity in Candida albicans via ergosterol quantification by GC-MS .
Q. How can researchers resolve contradictions in stereochemical assignments reported for similar morpholine derivatives?
- Methodological Answer : Discrepancies often arise from ambiguous NOE or coupling constant data. Strategies include:
- Density Functional Theory (DFT) calculations : Compare computed vs. experimental chemical shifts to validate stereochemistry.
- SHELXL refinement : Use high-resolution X-ray data (e.g., R-factor < 0.05) to resolve chiral centers .
- Comparative kinetics : Test enantiomers in chiral environments (e.g., enzyme assays) to observe differential activity .
Q. What strategies mitigate byproduct formation during the synthesis of nitro-substituted morpholines?
- Methodological Answer : Common byproducts include regioisomers (e.g., 2-nitro vs. 3-nitro pyridine adducts) and diastereomers. Solutions:
- Temperature control : Slow addition of nitrating agents (e.g., HNO/HSO) at 0–5°C minimizes polysubstitution.
- Protecting groups : Temporarily block reactive sites on the morpholine ring with Boc or Fmoc groups .
- HPLC-MS monitoring : Track reaction progress in real-time to optimize quenching points .
Q. How can environmental stability studies be designed to assess this compound’s degradation on laboratory surfaces?
- Methodological Answer :
- Microscopy and ToF-SIMS : Analyze adsorption/desorption kinetics on glass, steel, or polymer surfaces under controlled humidity/temperature .
- Accelerated degradation tests : Expose the compound to UV light or ozone and quantify breakdown products via LC-HRMS.
- Ecotoxicity assays : Use Daphnia magna or Aliivibrio fischeri to assess environmental impact of degradation byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
